molecular formula C11H13N3OS2 B10973845 Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-3-ylmethylene)-2-thioxo-

Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-3-ylmethylene)-2-thioxo-

Cat. No.: B10973845
M. Wt: 267.4 g/mol
InChI Key: VRZGMNFCCUAQDW-VQHVLOKHSA-N
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Description

3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolone core with ethyl and pyrazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-ethyl-3-pyrazolecarbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The ethyl and pyrazolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: A structurally related compound with similar chemical properties.

    1-ETHYL-3-PYRAZOLECARBALDEHYDE: Another related compound used in the synthesis of various heterocyclic systems.

Uniqueness

3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolone core with ethyl and pyrazolyl substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(1-ethylpyrazol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H13N3OS2/c1-3-13-6-5-8(12-13)7-9-10(15)14(4-2)11(16)17-9/h5-7H,3-4H2,1-2H3/b9-7+

InChI Key

VRZGMNFCCUAQDW-VQHVLOKHSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N(C(=S)S2)CC

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N(C(=S)S2)CC

Origin of Product

United States

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